molecular formula C12H17NO4S B12837668 Ethyl tosyl-L-alaninate

Ethyl tosyl-L-alaninate

Cat. No.: B12837668
M. Wt: 271.33 g/mol
InChI Key: RJYNKHXDNVWWHC-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl tosyl-L-alaninate is an organic compound that combines the properties of ethyl esters, tosyl groups, and L-alanine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl tosyl-L-alaninate typically involves the esterification of L-alanine followed by tosylation. The general procedure includes:

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl tosyl-L-alaninate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common nucleophiles include amines and thiols, typically under mild conditions.

    Hydrolysis: Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

    Reduction: Lithium aluminum hydride is used in anhydrous conditions.

Major Products:

    Nucleophilic Substitution: Produces substituted alanine derivatives.

    Hydrolysis: Produces L-alanine and ethanol.

    Reduction: Produces the corresponding alcohol.

Scientific Research Applications

Ethyl tosyl-L-alaninate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Pharmaceuticals: Potential use in drug development due to its ability to modify amino acids.

    Biochemistry: Studied for its interactions with enzymes and proteins.

Mechanism of Action

The mechanism of action of ethyl tosyl-L-alaninate involves its ability to act as a substrate or inhibitor in enzymatic reactions. The tosyl group can interact with active sites of enzymes, while the ethyl ester can be hydrolyzed to release L-alanine, which participates in various metabolic pathways .

Comparison with Similar Compounds

Uniqueness: Ethyl tosyl-L-alaninate is unique due to the presence of both the tosyl and ethyl ester groups, which confer distinct reactivity and solubility properties, making it versatile for various applications.

Properties

Molecular Formula

C12H17NO4S

Molecular Weight

271.33 g/mol

IUPAC Name

ethyl (2S)-2-[(4-methylphenyl)sulfonylamino]propanoate

InChI

InChI=1S/C12H17NO4S/c1-4-17-12(14)10(3)13-18(15,16)11-7-5-9(2)6-8-11/h5-8,10,13H,4H2,1-3H3/t10-/m0/s1

InChI Key

RJYNKHXDNVWWHC-JTQLQIEISA-N

Isomeric SMILES

CCOC(=O)[C@H](C)NS(=O)(=O)C1=CC=C(C=C1)C

Canonical SMILES

CCOC(=O)C(C)NS(=O)(=O)C1=CC=C(C=C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.